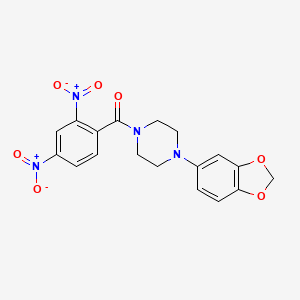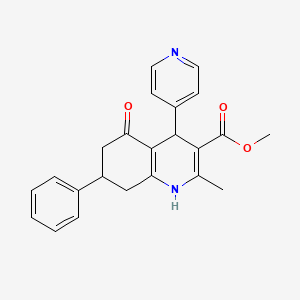![molecular formula C15H19N3 B5152619 4-[(4-methyl-1-piperazinyl)methyl]quinoline](/img/structure/B5152619.png)
4-[(4-methyl-1-piperazinyl)methyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-methyl-1-piperazinyl)methyl]quinoline, also known as PIP4Q, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a heterocyclic compound that belongs to the quinoline family and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 4-[(4-methyl-1-piperazinyl)methyl]quinoline is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and transcription. 4-[(4-methyl-1-piperazinyl)methyl]quinoline also inhibits the activity of protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
4-[(4-methyl-1-piperazinyl)methyl]quinoline has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is programmed cell death, in cancer cells. 4-[(4-methyl-1-piperazinyl)methyl]quinoline also inhibits the formation of amyloid beta, which is a protein that accumulates in the brains of Alzheimer's patients. 4-[(4-methyl-1-piperazinyl)methyl]quinoline has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[(4-methyl-1-piperazinyl)methyl]quinoline in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 4-[(4-methyl-1-piperazinyl)methyl]quinoline is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. It also has a short half-life in vivo, which can limit its potential use in animal studies.
Direcciones Futuras
There are several future directions for the study of 4-[(4-methyl-1-piperazinyl)methyl]quinoline. One direction is to further investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential use in treating other types of cancer. Additionally, the mechanism of action of 4-[(4-methyl-1-piperazinyl)methyl]quinoline needs to be further elucidated to fully understand its potential uses in scientific research.
Conclusion:
In conclusion, 4-[(4-methyl-1-piperazinyl)methyl]quinoline is a promising chemical compound that has shown potential in various scientific research applications. Its synthesis method is relatively simple, and it has been shown to have antitumor and neuroprotective effects. However, further research is needed to fully understand its mechanism of action and potential uses in treating various diseases.
Métodos De Síntesis
The synthesis of 4-[(4-methyl-1-piperazinyl)methyl]quinoline involves the reaction of 4-chloromethylquinoline with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction yields 4-[(4-methyl-1-piperazinyl)methyl]quinoline as a yellow solid, which is then purified through recrystallization. The purity of 4-[(4-methyl-1-piperazinyl)methyl]quinoline can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
4-[(4-methyl-1-piperazinyl)methyl]quinoline has been extensively studied for its potential use in various scientific research applications. It has been shown to have antitumor activity and can inhibit the growth of cancer cells. 4-[(4-methyl-1-piperazinyl)methyl]quinoline has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective effects and can prevent the death of neurons.
Propiedades
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-17-8-10-18(11-9-17)12-13-6-7-16-15-5-3-2-4-14(13)15/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYKTGQDCQBKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methylpiperazin-1-yl)methyl]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide](/img/structure/B5152537.png)
![diethyl 5',5',9'-trimethyl-6'-propionyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B5152555.png)

![1-[2-(allyloxy)benzyl]-4-(2-methylphenyl)piperazine](/img/structure/B5152563.png)
![ethyl 1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-piperidinecarboxylate](/img/structure/B5152569.png)
![ethyl (2-bromo-4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5152570.png)
![3-[(2-chlorobenzyl)oxy]-N-(4-methoxyphenyl)benzamide](/img/structure/B5152576.png)
![1-benzyl-N-[2-(3-chlorophenyl)ethyl]-4-piperidinamine](/img/structure/B5152584.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}cyclooctanamine](/img/structure/B5152604.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5152606.png)

![N-(2,5-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5152623.png)
![2-(4-chlorophenoxy)-3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5152646.png)